2-Chloro-3-(difluoromethoxy)aniline is a chemical compound with the molecular formula and a molecular weight of 193.58 g/mol. It is classified as an aromatic amine due to the presence of an aniline structure, which consists of a benzene ring attached to an amino group. The compound is characterized by the presence of a chlorine atom and a difluoromethoxy group, which significantly influence its chemical properties and reactivity. Its CAS number is 1247745-21-6, and it is recognized for its applications in various biochemical reactions, particularly in drug synthesis and as an intermediate in the manufacture of pharmaceuticals .
The synthesis of 2-chloro-3-(difluoromethoxy)aniline typically involves several key steps:
This method allows for high purity and yield, with the hydrogenation step being particularly advantageous due to its simplicity and efficiency compared to traditional reducing processes .
The molecular structure of 2-chloro-3-(difluoromethoxy)aniline can be described using various structural representations:
InChI=1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2
INMPKLBAJFDEKI-UHFFFAOYSA-N
C1=CC(=C(C=C1OC(F)F)Cl)N
The structure features a benzene ring substituted with a chlorine atom at position 3 and a difluoromethoxy group at position 4. This arrangement contributes to its unique chemical properties, including its reactivity in biochemical pathways.
2-Chloro-3-(difluoromethoxy)aniline participates in several important chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced biological or pharmacological activities .
The mechanism of action of 2-chloro-3-(difluoromethoxy)aniline primarily involves its interaction with biological targets such as enzymes and proteins. For example:
The physical and chemical properties of 2-chloro-3-(difluoromethoxy)aniline include:
These properties are essential for understanding its behavior in different chemical environments and applications .
2-Chloro-3-(difluoromethoxy)aniline has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3